molecular formula C23H16N4O4 B2454614 3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-15-5

3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

カタログ番号: B2454614
CAS番号: 2034481-15-5
分子量: 412.405
InChIキー: QHXIXDGOLBUTEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound designed for research purposes, featuring a complex molecular architecture that combines quinazoline and oxadiazole heterocyclic systems. The quinazoline-2,4-dione core is a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . This structure is functionally diversified at the N-3 position with a 3-methoxyphenyl group and at the C-7 position with a 3-phenyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery known to contribute to favorable thermodynamic properties and is frequently explored for its ability to engage with various biological targets . Compounds incorporating these pharmacophores have been investigated for their potential as inhibitors of critical enzymes, such as kinases, which are implicated in a wide range of disease pathways . The specific substitution pattern on this molecule suggests it is a valuable chemical tool for probing biochemical mechanisms, studying structure-activity relationships (SAR) in heterocyclic chemistry, and screening for novel biological activities in high-throughput assays. Researchers can utilize this compound to explore its potential interactions with pathological targets involved in inflammation, oncology, and other therapeutic areas where quinazoline and oxadiazole derivatives have shown relevance . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or animal use.

特性

IUPAC Name

3-(3-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-17-9-5-8-16(13-17)27-22(28)18-11-10-15(12-19(18)24-23(27)29)21-25-20(26-31-21)14-6-3-2-4-7-14/h2-9,13,15,18-19H,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPDPGBSHMWTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a hybrid molecule that incorporates both oxadiazole and quinazoline moieties. These structural features are known to confer a range of biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C32H29N3O4C_{32}H_{29}N_3O_4. The structure features a tetrahydroquinazoline core linked to a 1,2,4-oxadiazole ring and a methoxyphenyl substituent. The presence of these functional groups is pivotal for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of oxadiazole and quinazoline exhibit significant antitumor properties. In particular:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines. It showed promising antiproliferative activity with a GI50 value of 26 nM against multiple cancer types, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism underlying its antitumor activity may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The oxadiazole moiety is known to interact with cellular targets that regulate apoptosis and cell cycle progression .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : Molecular docking studies suggest that it interacts non-covalently with AChE, potentially blocking its active site. This suggests a role in enhancing cholinergic neurotransmission .
  • Kinetic Studies : Inhibition assays revealed IC50 values ranging from 12.8 to 99.2 µM for AChE, indicating moderate to strong inhibitory potential compared to standard inhibitors .

Data Summary

Activity Type IC50/Value Comments
Antitumor (GI50)26 nMEffective against multiple cancer cell lines
AChE Inhibition12.8 - 99.2 µMModerate dual inhibition observed

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity. The results indicated that the presence of the methoxy group enhanced its activity due to better solubility and interaction with cellular membranes .
  • Neuroprotective Potential : Another study focused on its potential neuroprotective effects through AChE inhibition. The findings suggested that compounds with similar structural characteristics could serve as leads for developing treatments for Alzheimer's disease .

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In vitro tests showed that compounds with similar structures displayed zones of inhibition indicating effective antibacterial activity. For instance, modifications in the oxadiazole structure can enhance the antimicrobial potency against resistant strains .

Anticancer Properties

Research has indicated that compounds containing the oxadiazole ring possess cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. Studies have reported that derivatives with strong electron-withdrawing groups exhibited improved activity against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to 3-(3-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione:

  • Antibacterial Studies : A study published in RSC Advances found that certain oxadiazole derivatives showed a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into new antituberculosis agents .
  • Cytotoxicity Evaluation : A Turkish Journal study reported on 1,3,4-oxadiazoles demonstrating significant cytotoxicity against various cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialMycobacterium smegmatisMIC = 6.25 µg/ml
Pseudomonas aeruginosaSignificant zones of inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis
HeLa (cervical cancer)Inhibition of cell proliferation

Q & A

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Modifying Substituents : Replace the methoxy group with trifluoromethyl to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,3-triazole to reduce hepatotoxicity while maintaining target affinity .
  • Pro-drug Design : Introduce ester moieties to improve aqueous solubility, with enzymatic cleavage in target tissues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。